molecular formula C10H15N3O4 B13623446 5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13623446
M. Wt: 241.24 g/mol
InChI Key: UVDVXXIQHJWZMG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Triazole Formation: Cyclization to form the triazole ring.

    Hydroxyethoxyethyl Substitution: Introduction of the hydroxyethoxyethyl group.

    Carboxylation: Introduction of the carboxylic acid group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethoxy)ethyl-1h-1,2,3-triazole-4-carboxylic acid
  • Cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid
  • 2-(2-Hydroxyethoxy)ethyl-1h-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the cyclopropyl and hydroxyethoxyethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O4/c14-4-6-17-5-3-13-9(7-1-2-7)8(10(15)16)11-12-13/h7,14H,1-6H2,(H,15,16)

InChI Key

UVDVXXIQHJWZMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2CCOCCO)C(=O)O

Origin of Product

United States

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